2-(3,3-Difluorocyclobutylidene)acetic acid
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Overview
Description
2-(3,3-Difluorocyclobutylidene)acetic acid is an organic compound with the molecular formula C6H8F2O2. It is characterized by the presence of a cyclobutylidene ring substituted with two fluorine atoms and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutylidene)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a difluorocyclobutane derivative with acetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve high-throughput methods to ensure efficiency and scalability. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclobutylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone, while reduction could produce difluorocyclobutanol .
Scientific Research Applications
2-(3,3-Difluorocyclobutylidene)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutylidene)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with a similar functional group but lacking the cyclobutylidene ring.
Difluorocyclobutane derivatives: Compounds with similar ring structures but different substituents.
Cyclobutaneacetic acid: A compound with a similar backbone but without fluorine atoms
Uniqueness
2-(3,3-Difluorocyclobutylidene)acetic acid is unique due to the presence of both the difluorocyclobutylidene ring and the acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H6F2O2 |
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Molecular Weight |
148.11 g/mol |
IUPAC Name |
2-(3,3-difluorocyclobutylidene)acetic acid |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)2-4(3-6)1-5(9)10/h1H,2-3H2,(H,9,10) |
InChI Key |
KADKQSBCTSHVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)O)CC1(F)F |
Origin of Product |
United States |
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